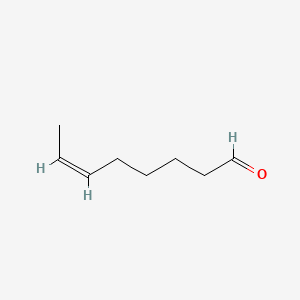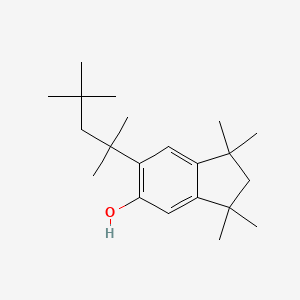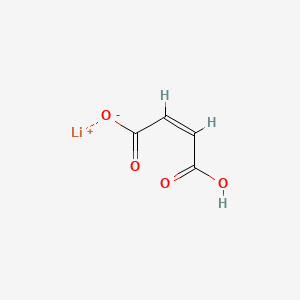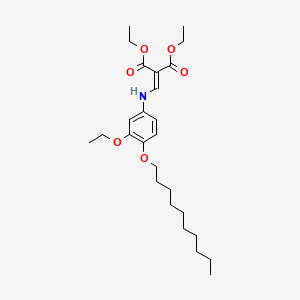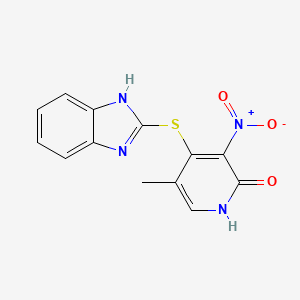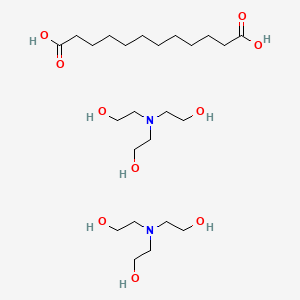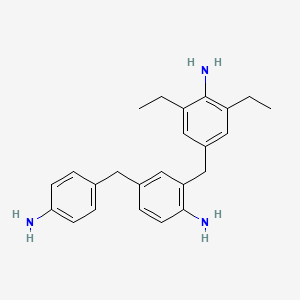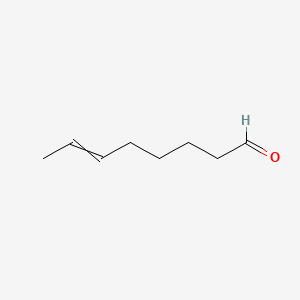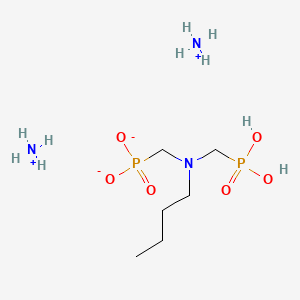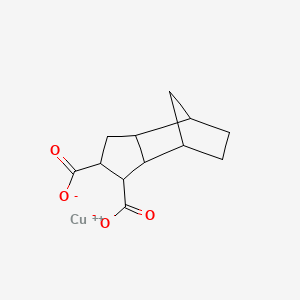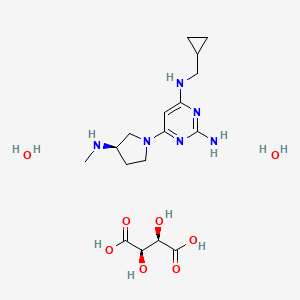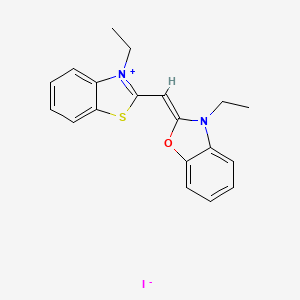
3-Ethyl-2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)benzoxazoliumiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)benzoxazoliumiodide is a chemical compound with the molecular formula C22H23IN2S2 and a molecular weight of 506.466 g/mol . This compound is known for its unique structure, which includes both benzothiazole and benzoxazole moieties. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)benzoxazoliumiodide typically involves the reaction of 3-ethylbenzothiazolium iodide with 2-methylbenzoxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)benzoxazoliumiodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzothiazole or benzoxazole rings .
Aplicaciones Científicas De Investigación
3-Ethyl-2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)benzoxazoliumiodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its unique chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)benzoxazoliumiodide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-2-methylbenzothiazolium iodide
- 3-Ethyl-2-methylbenzoxazolium iodide
- 3,3’-Diethylthiatricarbocyanine iodide
Uniqueness
Compared to similar compounds, 3-Ethyl-2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)benzoxazoliumiodide is unique due to its combined benzothiazole and benzoxazole structure. This dual structure imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
68006-75-7 |
|---|---|
Fórmula molecular |
C19H19IN2OS |
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C19H19N2OS.HI/c1-3-20-14-9-5-7-11-16(14)22-18(20)13-19-21(4-2)15-10-6-8-12-17(15)23-19;/h5-13H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ACCFQBRIRFGFKE-UHFFFAOYSA-M |
SMILES isomérico |
CCN\1C2=CC=CC=C2O/C1=C\C3=[N+](C4=CC=CC=C4S3)CC.[I-] |
SMILES canónico |
CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


